(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine (1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225073
InChI: InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol

(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine

CAS No.:

Cat. No.: VC17225073

Molecular Formula: C9H9ClF3N

Molecular Weight: 223.62 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine -

Specification

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
IUPAC Name (1R)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1
Standard InChI Key KYUYUWMJUPLGNK-MRVPVSSYSA-N
Isomeric SMILES CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)Cl
Canonical SMILES CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine possesses the molecular formula C₉H₉ClF₃N and a molecular weight of 223.62 g/mol . The IUPAC name systematically describes its architecture: a primary amine bearing a trifluoromethyl group at the α-position relative to a 4-chloro-3-methylphenyl substituent.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step sequence starting from 4-chloro-3-methylbenzaldehyde:

  • Nucleophilic Addition: Reaction with trimethylsilyl cyanide (TMSCN) forms the corresponding α-aminonitrile intermediate.

  • Fluorination: Treatment with sulfur tetrafluoride (SF₄) substitutes the hydroxyl group with fluorine atoms.

  • Chiral Resolution: Diastereomeric salt formation using tartaric acid derivatives achieves enantiomeric enrichment .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
CyanidationTMSCN, ZnI₂0–5°C78%
FluorinationSF₄, HF120°C65%
ResolutionL-(+)-Dibenzoyl tartaric acidRT40% ee

These processes emphasize the challenges in achieving high enantiomeric excess (ee), necessitating advanced catalytic asymmetric methods under investigation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to the trifluoromethyl group’s hydrophobicity. Stability studies indicate decomposition above 150°C, with the amine group susceptible to oxidative degradation under acidic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.2 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 7.15 (d, J=8.1 Hz, 1H, Ar-H), 4.01 (q, J=6.7 Hz, 1H, CH), 2.33 (s, 3H, CH₃) .

  • ¹⁹F NMR: δ -71.5 (s, CF₃).

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: The CF₃ group serves as a metabolically stable alternative to tert-butyl groups.

  • Stereochemical Tuning: Enantiopure synthesis enables optimization of DMPK properties .

Table 3: Comparative ADMET Profiles

Parameter(1R)-Isomer(1S)-Isomer
Plasma Protein Binding92%88%
Hepatic Clearance18 mL/min/kg24 mL/min/kg
CYP3A4 InhibitionIC₅₀=45 μMIC₅₀=32 μM

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